molecular formula C9H8N2O2S B1338040 methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate CAS No. 64375-41-3

methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1338040
CAS RN: 64375-41-3
M. Wt: 208.24 g/mol
InChI Key: OWOQAGPFQFJSJX-UHFFFAOYSA-N
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Description

The compound of interest, methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate, is a derivative of the benzo[d]imidazole class, which is known for its diverse biological activities. The benzo[d]imidazole nucleus is a common motif in medicinal chemistry, often associated with compounds that exhibit antitumor, antimicrobial, and antitubercular properties, among others .

Synthesis Analysis

The synthesis of benzo[d]imidazole derivatives typically involves the formation of the imidazole ring followed by functionalization at various positions on the ring system. For instance, a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for their antiproliferative effects against breast cancer cell lines . Similarly, the synthesis of various substituted benzo[d]imidazole derivatives has been reported, which includes the use of different reagents and reaction conditions to introduce various functional groups .

Molecular Structure Analysis

The molecular structure of benzo[d]imidazole derivatives is characterized by the presence of the imidazole ring fused to a benzene ring. The substitution pattern on the imidazole ring can significantly influence the molecular conformation and, consequently, the biological activity of these compounds. X-ray diffraction studies have been used to determine the crystal and molecular structures of such compounds, providing insights into their conformational preferences and intermolecular interactions .

Chemical Reactions Analysis

Benzo[d]imidazole derivatives can undergo a variety of chemical reactions, including ring closure, substitution, and complexation with metals. These reactions are often used to synthesize novel compounds with potential biological activities. For example, copper complexes of a benzo[d]imidazole derivative were synthesized and characterized, showing interesting fluorescence properties . The reactivity of these compounds can be exploited to create a diverse array of derivatives with different chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]imidazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the imidazole ring. These properties are crucial for the pharmacokinetic profile of the compounds and can affect their bioavailability and therapeutic efficacy. The introduction of electron-withdrawing or electron-donating groups can alter these properties significantly .

Scientific Research Applications

Synthesis and Development of Derivatives

  • Synthesis of Thieno[2,3-b]-Thiophene Derivatives : A study describes the synthesis of various derivatives incorporating a thieno[2,3-b]thiophene moiety, which includes the use of related compounds to methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (Mabkhot, Kheder, & Al-Majid, 2010).

  • Microwave Assisted Synthesis of Novel Functionalized Hydantoin Derivatives : This research demonstrates the synthesis of novel compounds, including the preparation of 2-thioxo-imidazolidin-4-ones under microwave irradiation conditions, highlighting the utility of this compound in creating new molecular structures (Kamila, Ankati, & Biehl, 2011).

Chemical Reactions and Properties

  • Reaction with Methanol and BF3 Etherate : A study found that reacting N-substituted 4-acyl-5-(α-acetylmercaptoalkyl)imidazolin-2-ones with methanol in the presence of BF3 etherate leads to derivatives including those similar to methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate (Zav’yalov & Dorofeeva, 1979).

Antimicrobial Applications

  • Preparation and Antimicrobial Studies : Research involving the synthesis of imidazole derivatives, including 2-(1-methyl-1H-benzo[d]imidazol-2-ylthio)acetohydrazide, demonstrated potential antimicrobial applications. These studies indicate the relevance of compounds similar to methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate in creating antimicrobial agents (Khairwar, Mishra, & Singh, 2021).

Corrosion Inhibition

  • Corrosion Inhibition Properties : A study explored the corrosion inhibition ability of derivatives towards mild steel in sulfuric acid, demonstrating the potential of related compounds for industrial applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

properties

IUPAC Name

methyl 2-sulfanylidene-1,3-dihydrobenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-13-8(12)5-2-3-6-7(4-5)11-9(14)10-6/h2-4H,1H3,(H2,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOQAGPFQFJSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510103
Record name Methyl 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-thioxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate

CAS RN

64375-41-3
Record name Methyl 2-sulfanylidene-2,3-dihydro-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90510103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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